Acid-PEG6-t-butyl ester Acid-PEG6-t-butyl ester Acid-PEG6-t-butyl ester is a PEG derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Brand Name: Vulcanchem
CAS No.: 2093153-84-3
VCID: VC0517061
InChI: InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22)
SMILES: CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula: C20H38O10
Molecular Weight: 438.51

Acid-PEG6-t-butyl ester

CAS No.: 2093153-84-3

Cat. No.: VC0517061

Molecular Formula: C20H38O10

Molecular Weight: 438.51

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acid-PEG6-t-butyl ester - 2093153-84-3

Specification

CAS No. 2093153-84-3
Molecular Formula C20H38O10
Molecular Weight 438.51
IUPAC Name 3-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C20H38O10/c1-20(2,3)30-19(23)5-7-25-9-11-27-13-15-29-17-16-28-14-12-26-10-8-24-6-4-18(21)22/h4-17H2,1-3H3,(H,21,22)
Standard InChI Key HHEKCKLYBRNNLN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Identity and Basic Properties

Reactive Properties and Chemical Behavior

Reactivity Profile

The chemical behavior of Acid-PEG6-t-butyl ester is characterized by its bifunctional nature and the distinct reactivity of its terminal groups. The free carboxylic acid terminus readily participates in amide bond formation reactions when activated with coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . This property enables the compound to form stable amide bonds with primary amine-containing molecules, including proteins, peptides, and amine-functionalized surfaces or nanoparticles.

The reactivity of the free carboxylic acid group makes Acid-PEG6-t-butyl ester particularly useful in bioconjugation strategies. The reaction proceeds as follows:

  • The carboxylic acid is activated by coupling agents, forming a reactive intermediate

  • This intermediate readily reacts with primary amines under mild conditions

  • The resulting amide bond is stable under physiological conditions, making it suitable for biological applications

Protection and Deprotection Chemistry

A key feature of Acid-PEG6-t-butyl ester is the orthogonal protection strategy employing the t-butyl ester group. This protected carboxyl group remains stable during reactions involving the terminal free carboxylic acid, allowing for selective functionalization . The t-butyl protecting group can be removed under acidic conditions to reveal a second carboxylic acid group, enabling further conjugation reactions or modifications.

The deprotection of the t-butyl ester typically employs trifluoroacetic acid (TFA) or other acidic reagents, which cleave the t-butyl group to generate a free carboxylic acid. This sequential deprotection strategy is valuable in scenarios requiring multistep conjugation processes, such as the creation of heterobifunctional conjugates or the assembly of complex molecular architectures .

This controlled, sequential reactivity makes Acid-PEG6-t-butyl ester an attractive choice for sophisticated bioconjugation strategies where precise control over the site and order of conjugation is required.

Applications in Bioconjugation

Biomolecule Modification Strategies

Acid-PEG6-t-butyl ester serves as a valuable tool in the modification of various biomolecules, including proteins, nucleic acids, and antibodies . The compound's ability to form stable amide bonds with primary amine groups makes it particularly suited for protein conjugation, as proteins typically contain multiple accessible amine groups from lysine residues and the N-terminus. When conjugated to biomolecules, the PEG spacer can enhance several beneficial properties:

The modification of biomolecules with Acid-PEG6-t-butyl ester can significantly increase their stability and half-life in biological systems . This is particularly important for therapeutic proteins and peptides, which often suffer from rapid clearance and degradation in vivo. The PEG component acts as a shield, reducing recognition by proteolytic enzymes and the immune system, while also increasing hydrodynamic radius to reduce renal clearance.

Furthermore, the t-butyl protected carboxyl group provides an opportunity for subsequent functionalization after the initial conjugation. This allows for the attachment of additional molecules such as fluorophores, drugs, or targeting ligands, enabling the creation of multifunctional bioconjugates for various applications .

PEGylation Applications

PEGylation, the process of attaching polyethylene glycol chains to molecules and surfaces, represents one of the most important applications of Acid-PEG6-t-butyl ester. The compound facilitates controlled PEGylation of biomolecules, which offers numerous advantages including:

  • Enhanced aqueous solubility of hydrophobic compounds

  • Reduced immunogenicity of therapeutic proteins

  • Prolonged circulation time in biological systems

  • Improved stability against enzymatic degradation

  • Reduced aggregation and increased thermal stability of proteins

The controlled nature of PEGylation using Acid-PEG6-t-butyl ester is particularly valuable in the development of therapeutic proteins and peptides. By carefully controlling the degree and site of PEGylation, researchers can optimize the balance between maintaining biological activity and achieving improved pharmacokinetic properties.

The table below summarizes the key benefits of PEGylation using Acid-PEG6-t-butyl ester:

BenefitMechanismImportance
Enhanced solubilityHydrophilic PEG chain increases water interactionsImproves formulation options and bioavailability
Extended half-lifeIncreased hydrodynamic radius reduces renal filtrationReduces dosing frequency and improves therapeutic profile
Reduced immunogenicityPEG shielding reduces recognition by immune systemMinimizes adverse immune reactions to therapeutic proteins
Protection from proteolysisSteric hindrance limits enzyme accessProlongs activity in biological environments
Sequential modificationOrthogonal protection strategyEnables multistep conjugation protocols

Drug Delivery Applications

PEG-Based Drug Delivery Systems

Acid-PEG6-t-butyl ester plays a significant role in the development of sophisticated drug delivery systems . The bifunctional nature of this compound makes it particularly valuable for creating drug-carrier conjugates with enhanced pharmaceutical properties. In drug delivery applications, the compound can serve multiple functions:

Firstly, it can act as a linker between a drug molecule and a carrier system, such as a polymer, nanoparticle, or antibody. The free carboxylic acid can be used to attach to the carrier, while the protected terminus can be later deprotected and used to conjugate the drug molecule . This approach allows for the development of prodrugs that can release the active pharmaceutical ingredient under specific physiological conditions.

Secondly, the PEG spacer contributes to the pharmacokinetic properties of the drug delivery system. The hydrophilic nature of PEG improves the aqueous solubility of hydrophobic drugs, enhancing their bioavailability . Additionally, PEGylation can reduce the rate of renal clearance, prolonging circulation time and improving the therapeutic efficacy of the conjugated drug.

Targeted Delivery Strategies

Acid-PEG6-t-butyl ester facilitates the development of targeted drug delivery systems through its ability to serve as a bifunctional linker. The compound can be used to connect a targeting moiety (such as an antibody or a receptor ligand) to a therapeutic agent, creating a targeted drug conjugate. This strategy enhances the specificity of drug delivery, potentially reducing off-target effects and improving therapeutic efficacy.

The sequential functionalization capability of Acid-PEG6-t-butyl ester is particularly valuable in this context. Researchers can first conjugate one component (e.g., a targeting antibody) to the free carboxylic acid, then deprotect the t-butyl ester and conjugate the second component (e.g., a therapeutic drug) . This controlled approach ensures that the final conjugate has the desired architecture and functionality.

The table below outlines common components in targeted delivery systems utilizing Acid-PEG6-t-butyl ester:

ComponentFunctionExample
Targeting moietyDirects conjugate to specific cells/tissuesAntibodies, peptides, aptamers
PEG spacerProvides flexibility and solubilityAcid-PEG6-t-butyl ester
Therapeutic payloadDelivers biological effectSmall molecule drugs, proteins, nucleic acids
Cleavable linkerControls drug releasepH-sensitive, enzyme-sensitive bonds
SpecificationDetails
CAS Number2093153-84-3
Molecular FormulaC20H38O10
Molecular Weight438.51986 Da
Storage Temperature-20°C recommended
Shipping ConditionsRoom temperature stable
PurityTypically >95% (research grade)
ApplicationResearch use

For optimal storage and handling, Acid-PEG6-t-butyl ester should be kept at -20°C, although it remains stable during shipping at room temperature . As with many specialized reagents, proper storage is essential to maintain reactivity and prevent degradation over time.

The compound is generally classified for research purposes only, with suppliers providing technical support for selection and usage guidance . Researchers requiring GMP-grade material for advanced applications such as clinical studies are advised to contact suppliers directly for specialized production .

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